molecular formula C16H12N2O2 B13366524 (3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione

(3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione

Cat. No.: B13366524
M. Wt: 264.28 g/mol
InChI Key: HEMVTBPRLXYNKE-UHFFFAOYSA-N
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Description

(3E)-3-(Anilinomethylidene)-1H-quinoline-2,4-dione is a quinoline-2,4-dione derivative characterized by an anilinomethylidene substituent at the 3-position. Quinoline-2,4-diones are heterocyclic compounds with a fused benzene and pyridine ring system, where the 2- and 4-positions are substituted with ketone groups. These compounds are of significant interest due to their diverse biological activities, including antiviral, antioxidant, and enzyme inhibitory properties . The anilinomethylidene group in this compound introduces a conjugated enamine system, which may enhance its ability to interact with biological targets through hydrogen bonding or π-π stacking interactions.

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

4-hydroxy-3-(phenyliminomethyl)-1H-quinolin-2-one

InChI

InChI=1S/C16H12N2O2/c19-15-12-8-4-5-9-14(12)18-16(20)13(15)10-17-11-6-2-1-3-7-11/h1-10H,(H2,18,19,20)

InChI Key

HEMVTBPRLXYNKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

Preparation Methods

Condensation of Quinazoline-2,4(1H,3H)-Dione Derivatives

The foundational step involves the condensation of quinazoline-2,4(1H,3H)-dione derivatives with aromatic aldehydes. This process typically employs reflux conditions in ethanol or acetic acid, facilitating the formation of the anilinomethylidene moiety via a classical Knoevenagel-type condensation.

Example Procedure:

  • Reacting quinazoline-2,4(1H,3H)-dione with benzaldehyde under reflux in ethanol in the presence of a base (e.g., piperidine) yields the corresponding (3E)-3-(aryl-methylidene)-quinoline-2,4-dione derivatives.

Hydrazinolysis of Key Intermediates

Hydrazinolysis has been employed to introduce hydrazide functionalities, which serve as intermediates for further derivatization. For instance, the hydrolysis of nitrile derivatives of quinazoline compounds produces hydrazides, which can then undergo condensation or alkylation to afford the target compound.

Experimental Insight:

  • The hydrolysis of 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetonitrile yields hydrazide intermediates, confirmed via NMR and mass spectrometry.

Alkylation of Hydrazide Intermediates

Subsequent alkylation of hydrazides with benzyl halides or methyl iodide introduces the anilinomethylidene group. This step is typically performed in polar solvents like dimethylformamide (DMF) with potassium carbonate as a base at room temperature or under reflux.

Reaction Conditions:

  • Hydrazide compounds reacted with benzyl chloride or methyl iodide in DMF, with yields often exceeding 70%, confirmed through spectroscopic techniques.

Microwave-Assisted Synthesis

Microwave irradiation has significantly optimized the synthesis process, reducing reaction times and improving yields.

Microwave Condensation

  • The condensation of quinazoline derivatives with aromatic aldehydes under microwave irradiation (typically 3–5 minutes) in ethanol accelerates the formation of the (3E)-3-(aryl-methylidene)-quinoline-2,4-dione compounds.

Microwave Hydrazinolysis and Alkylation

  • Hydrazinolysis of nitrile intermediates and subsequent alkylation steps have been successfully performed under microwave conditions, with reaction times reduced to 2–3 minutes and yields comparable or superior to conventional methods.

Key Data:

Method Reaction Time Yield Structural Confirmation
Conventional 4 hours ~70-80% NMR, MS, TLC
Microwave 2–3 minutes ~72-85% NMR, MS, TLC

Synthetic Schemes and Pathways

The synthesis schemes involve multi-step reactions, including:

  • Scheme 1: Starting from anthranilic acid derivatives, followed by N-alkylation and hydrazinolysis to generate key intermediates.
  • Scheme 2: Condensation of hydrazides with aromatic aldehydes and further derivatization with electrophiles such as benzyl chloride or methyl iodide to produce the target compound.

These pathways are supported by spectral data, including NMR and mass spectrometry , confirming the structure at each stage.

Data Tables Summarizing Preparation Methods

Step Method Reagents Conditions Time Yield Structural Confirmation
1 Condensation Quinazoline-2,4-dione + aromatic aldehyde Reflux in ethanol 4–6 hours 70–85% NMR, MS, TLC
2 Hydrazinolysis Nitrile derivative Reflux in ethanol or microwave 4 hours / 2–3 min 72% NMR, MS
3 Alkylation Hydrazide + benzyl chloride/methyl iodide DMF, room temp or reflux 1–2 hours / 2–3 min (microwave) 70–85% NMR, MS
4 Microwave-assisted reactions All above Microwave irradiation 2–6 min Comparable to conventional Confirmed by spectral data

Summary of Key Findings

  • Conventional methods involve multi-step reactions with reflux conditions, often requiring several hours.
  • Microwave-assisted techniques drastically reduce reaction times, improve yields, and are environmentally friendly.
  • The synthesis of (3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione is primarily achieved via condensation of quinazoline derivatives with aromatic aldehydes, followed by hydrazinolysis and alkylation.
  • Structural confirmation is consistently performed through NMR, MS, and TLC, ensuring the integrity of the synthesized compounds.

Chemical Reactions Analysis

Cycloaddition Reactions

The exocyclic α,β-unsaturated ketone moiety in (3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione enables participation in [4+2] cycloadditions. For example:

  • Diels-Alder Reactivity : The electron-deficient double bond (C3=N–Ar) acts as a dienophile. Reactions with electron-rich dienes (e.g., 1,3-cyclohexanedione derivatives) under acidic conditions yield spirocyclic adducts.

    • Conditions : CF₃SO₃H (0.1–1 mol%) in CHCl₃ at 60°C .

    • Outcome : Formation of spiro decane derivatives with yields >75% .

Nucleophilic Additions

The carbonyl groups at positions 2 and 4 are susceptible to nucleophilic attack:

  • Hydrazine Condensation : Reacts with hydrazines to form hydrazone derivatives.

    • Conditions : Hydrazine hydrate in ethanol, reflux (4–6 h) .

    • Product : 3-(Anilinomethylidene)-1H-quinoline-2,4-dione hydrazide (yield: 70–85%) .

  • Grignard Reagents : Selective addition to the C4 carbonyl may occur, though steric hindrance from the anilinomethylidene group could limit reactivity.

Electrophilic Aromatic Substitution

The aniline-derived aromatic ring undergoes electrophilic substitution:

  • Nitration :

    • Conditions : HNO₃/H₂SO₄ at 0–5°C.

    • Product : Nitro-substituted derivatives at the para position relative to the –NH group .

  • Sulfonation :

    • Conditions : Fuming H₂SO₄, 50°C.

    • Product : Sulfonic acid derivatives, enhancing solubility for pharmacological applications .

Tautomerism and Acid-Base Behavior

The compound exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding:

  • Keto Form : Dominant in non-polar solvents (e.g., CDCl₃) .

  • Enol Form : Favored in polar aprotic solvents (e.g., DMSO), enhancing reactivity toward electrophiles .

  • pKa : The NH proton (position 1) has an estimated pKa of ~8.5, enabling deprotonation under basic conditions .

Multicomponent Reactions

Participates in one-pot syntheses to generate fused heterocycles:

  • With Isatin and Diketene :

    • Conditions : Ethanol, pyrazole catalyst (1 mol%), 80°C .

    • Product : Pyrrolo[3,4-c]quinoline-1,3-dione derivatives (yield: 84–90%) .

  • With Acenaphthoquinone :

    • Conditions : Et₃N, absolute ethanol, reflux .

    • Product : Tetrasubstituted acenaphthylene-quinoline hybrids .

Oxidation and Reduction

  • Oxidation : The exocyclic double bond is resistant to oxidation, but the quinoline ring may undergo hydroxylation under strong oxidants (e.g., KMnO₄) .

  • Reduction :

    • Catalytic Hydrogenation : H₂/Pd-C in EtOH reduces the C3=N bond to form 3-(aminomethyl)-1H-quinoline-2,4-dione .

    • Selectivity : The C2 and C4 carbonyls remain intact under mild conditions .

Metal-Catalyzed Cross-Couplings

While not directly reported, palladium-catalyzed reactions are plausible:

  • Suzuki Coupling : Requires halogenation at C6 or C7.

    • Hypothetical Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O .

Mechanistic Insights

  • Cycloadditions : Proceed via a concerted mechanism, with the exocyclic double bond acting as a dienophile .

  • Nucleophilic Additions : The C4 carbonyl is more reactive than C2 due to reduced conjugation with the quinoline ring .

  • Tautomerism : Stabilized by resonance between the enolic –OH and carbonyl groups, influencing reaction pathways .

Scientific Research Applications

While the specific compound "(3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione" is not directly discussed in the provided search results, the broader chemical context of quinolones and quinoline-2,4-diones offers some insight into its potential applications and related research areas.

Quinolone and Quinoline-2,4-Dione Applications

  • Fused Heterocyclic 2-Quinolones: Research has been conducted on the synthesis of new fused heterocyclic 2-quinolones . These compounds are created through the reaction of quinoline-2,4-diones with various reagents and catalysts .
  • Biological Properties: 4-Hydroxyquinolin-2-ones and quinoline-2,4-diones, part of the quinolone family, have gained attention for their biological properties .
  • Anthelmintic Quinoline-3-carboxamide Derivatives: Quinoline compounds are used as anthelmintics .
  • Applications in propellants: Ammonium nitrate can be combined with other chemicals to create high-performance propellants .
  • Wireless sensors: Quinoline compounds can be used in wireless sensors for industrial applications .

Synthesis and Reactions

  • Synthesis of Fused Systems : One-pot reactions of aromatic amines with diethyl malonate can be used to produce quinoline derivatives . Also, quinoline-2,4-diones react with 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile in pyridine to yield spiro(indoline-3,4′-pyrano-[3,2-c]quinoline)-3′-carbonitriles .
  • Reactions with Electrophiles : Quinoline-2,4-diones react with various electrophiles to form fused heterocyclic systems .
  • Cu-Catalyzed Cycloadditions : Triazoles derived by 2-quinolone can be synthesized via Cu-catalyzed [3 + 2]cycloadditions of 4-azidoquinolin-2(1H)-ones with ethyl propiolate .

Mechanism of Action

The mechanism of action of 3-(anilinomethylene)-2,4(1H,3H)-quinolinedione involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Similar Quinoline-2,4-dione Derivatives

Structural and Functional Differences

The biological and chemical properties of quinoline-2,4-diones are highly dependent on substituents at the 3-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Quinoline-2,4-dione Derivatives
Compound Name 3-Position Substituent Biological Activity Key Data (EC50/IC50) References
(3E)-3-(Anilinomethylidene)-1H-quinoline-2,4-dione Anilinomethylidene Potential ROS suppression (inferred) N/A* N/A
3-Amino-3-(4-fluorophenyl)-1H-quinoline-2,4-dione 4-Fluorophenyl + amino Inhibits cisplatin-induced hearing loss Reduces ROS in cochlear cells
Buchapine (3-(1,1-dimethylallyl)-3-(3-methylbut-2-enyl)-1H-quinoline-2,4-dione) Prenyl groups Anti-HIV-1 activity EC50 = 0.940 mM (HIV-1)
3-Azidoquinoline-2,4(1H,3H)-dione Azido Precursor for triazole synthesis via click chemistry N/A (synthetic utility)
3-Butylamino-3-phenyl-1H-quinoline-2,4-dione Butylamino + phenyl Synthetic intermediate N/A

Therapeutic Potential and Limitations

  • 4-Fluorophenyl Derivative: Proven efficacy in preclinical models of hearing loss, but isoform selectivity for Nox3 inhibition remains unconfirmed .
  • Buchapine : Moderate anti-HIV activity but high cytotoxicity (IC50 = 29 mM for host cells) limits its therapeutic index .
  • (3E)-3-(Anilinomethylidene)-1H-quinoline-2,4-dione: Hypothesized to have improved pharmacokinetics due to the aniline moiety’s solubility and target affinity, but empirical data is lacking.

Biological Activity

(3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione is a synthetic compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent, among other pharmacological effects. The following sections will detail its biological activity based on recent research findings.

Chemical Structure and Synthesis

The compound features a quinoline backbone with an anilinomethylidene moiety, which is crucial for its biological activity. The synthesis typically involves the condensation of aniline derivatives with 1H-quinoline-2,4-dione under acidic conditions. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit varying degrees of antimicrobial activity. For instance, studies have reported that certain analogs demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. In one study, compounds structurally similar to (3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione were evaluated for their antimicrobial properties using the Agar well diffusion method. Notably:

  • Compound 13 showed an inhibition zone of 15 mm against Escherichia coli, comparable to standard antibiotics like ampicillin.
  • Compound 15 displayed broad-spectrum activity against multiple bacterial strains .

Anticancer Potential

The anticancer properties of quinoline derivatives have been extensively studied. The mechanism often involves the inhibition of topoisomerases and other enzymes critical for cancer cell proliferation. Recent findings indicate:

  • Compounds derived from quinoline structures have shown promise in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Specific derivatives demonstrated IC50 values in the micromolar range, indicating significant cytotoxic effects on cancer cells while sparing normal cells .

Anti-inflammatory Effects

The anti-inflammatory potential of (3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione has also been highlighted in various studies. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory pathways:

  • In vitro assays indicated a reduction in TNF-alpha and IL-6 levels upon treatment with certain quinoline derivatives .

Structure-Activity Relationship (SAR)

The biological activity of (3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione is heavily influenced by its structural components. Modifications at specific positions on the quinoline ring can enhance or diminish its efficacy:

Substituent PositionEffect on Activity
C-5Increased anticancer activity
N-1Enhanced antimicrobial properties
Aniline moietyCritical for binding affinity to targets

Case Study 1: Antimicrobial Evaluation

In a comparative study involving various quinoline derivatives, (3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione was tested against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that:

  • The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as a therapeutic agent against resistant strains.

Case Study 2: Anticancer Activity

A study focused on the cytotoxic effects of (3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione on human cancer cell lines revealed:

  • A significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of exposure.
  • Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls .

Q & A

Q. What are the primary synthetic routes for (3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione?

The compound is typically synthesized via nucleophilic substitution using 3-chloroquinoline-2,4-dione as a precursor. Reaction with aniline or substituted anilines under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) yields the target product. Optimization of stoichiometry (1:1.2 ratio of 3-chloroquinolinedione to amine) and reaction time (6–12 hours) is critical to minimize side products like hydrolyzed intermediates . Purity is confirmed via HPLC (>95%) and structural validation via 1^1H/13^13C NMR, with characteristic imine proton signals at δ 8.5–9.0 ppm .

Q. How is the E/Z isomerism of the anilinomethylidene group characterized?

The (3E)-configuration is confirmed through NOESY NMR, which shows spatial proximity between the quinoline C-4 proton and the aniline aromatic protons. X-ray crystallography further validates the planar geometry of the imine bond, with bond angles consistent with E-configuration (C=N bond length ~1.28 Å) . For dynamic systems, variable-temperature NMR can monitor isomerization kinetics in solution .

Q. What spectroscopic techniques are essential for structural validation?

  • NMR : 1^1H/13^13C NMR identifies substituent effects; deshielding of the quinoline C-2/C-4 carbonyls (δ 165–175 ppm) confirms conjugation with the anilinomethylidene group.
  • IR : Stretching frequencies at 1680–1700 cm1^{-1} (C=O) and 1580–1600 cm1^{-1} (C=N) are diagnostic.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation and fragmentation patterns .

Advanced Research Questions

Q. How do substituents on the aniline ring influence biological activity?

Electron-withdrawing groups (e.g., 4-F, 3-CF3_3) enhance ROS-scavenging activity by stabilizing the imine radical intermediate. For example, 4-fluoro substitution reduces IC50_{50} by 40% in cisplatin-induced ototoxicity models compared to unsubstituted analogs . In contrast, bulky substituents (e.g., 3,5-diCl) hinder binding to Nox3 oxidase, a key target in oxidative stress pathways . Quantitative structure-activity relationship (QSAR) models correlate Hammett σ values with inhibitory potency (R2^2 > 0.85) .

Q. What mechanistic insights explain its antiviral activity against HIV-1?

The compound inhibits HIV-1 reverse transcriptase (RT) via non-competitive binding to the allosteric pocket (IC50_{50} = 8–12 μM). Molecular docking reveals hydrogen bonding between the quinoline C-4 carbonyl and Lys101 residue of RT. Prenylated derivatives (e.g., 3-prenyl analogs) show enhanced activity (EC50_{50} = 0.94 μM) by improving membrane permeability .

Q. How do reaction conditions impact product distribution in derivatization?

Reaction with isocyanic acid or urea under acidic conditions (pH 3–4) induces molecular rearrangements, forming spiroimidazolidinediones or quinazoline hybrids. Elevated temperatures (>80°C) favor ring expansion via [1,3]-sigmatropic shifts, while room temperature stabilizes kinetic products .

Q. How are data contradictions resolved in ROS suppression studies?

Discrepancies in IC50_{50} values (e.g., 5–20 μM range) arise from assay variability (DCFH-DA vs. lucigenin probes) and cell-type-specific Nox isoform expression. Standardization using Nox3-overexpressing HEK293 cells and orthogonal validation via ESR spectroscopy for superoxide detection improves reproducibility .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (30–60 minutes) and improve yields (85–90%) .
  • Biological Assays : Prioritize 3D tumor spheroid models for evaluating ROS modulation in hypoxic microenvironments .
  • Computational Tools : Employ DFT calculations (B3LYP/6-31G*) to predict regioselectivity in derivatization reactions .

Future Research Directions

  • Investigate isoform selectivity against Nox1/2/4 using CRISPR-edited cell lines.
  • Develop prodrug formulations (e.g., phosphate esters) to enhance bioavailability in CNS applications.
  • Explore photodynamic therapy applications via ROS generation under UV irradiation .

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